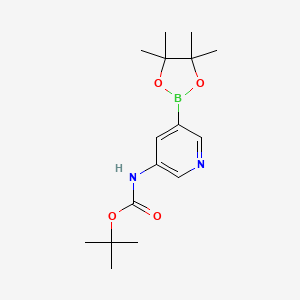

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Descripción

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry. The compound features a pyridine ring substituted at the 3-position with a pinacol boronate ester and a tert-butyl carbamate group, enabling its use as a versatile intermediate in synthesizing aryl- or heteroaryl-coupled products . Its synthesis typically involves palladium-catalyzed borylation or direct coupling of pre-functionalized pyridine precursors, with yields varying based on reaction conditions and substituent effects .

Propiedades

IUPAC Name |

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-8-11(9-18-10-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXPGPHNPNIEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726166 | |

| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171897-39-4 | |

| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes

The synthesis generally proceeds via two main stages:

Introduction of the Boronic Ester Group (Borylation):

The key step is the palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor (usually 3-halopyridine derivatives). This reaction employs bis(pinacolato)diboron as the boron source and a palladium catalyst under inert atmosphere conditions. The reaction typically proceeds in solvents such as tetrahydrofuran (THF) or dioxane at elevated temperatures (80–100°C).Protection of the Amino Group via Carbamate Formation:

After borylation, the amino group on the pyridine ring is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride), introducing the tert-butyl carbamate protecting group. This step is usually carried out in solvents like dichloromethane (DCM) or THF, in the presence of a base such as triethylamine, under mild conditions to avoid decomposition of the boronic ester.

Typical Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/XPhos), base (Na₂CO₃, K₂CO₃), THF or dioxane, 80–100°C, inert atmosphere | Yields vary with halogen precursor; bromo > chloro |

| Carbamate Protection | Di-tert-butyl dicarbonate (Boc anhydride), base (triethylamine), DCM or THF, room temperature | Protects amino group, stabilizes compound |

Yield and Optimization

The reaction yield depends significantly on the halogen starting material and catalyst system:

| Halogen Precursor | Catalyst System | Typical Yield (%) |

|---|---|---|

| Chloro-substituted | Pd(dppf)Cl₂ | ~32 |

| Bromo-substituted | Pd(OAc)₂ with XPhos | ~65 |

Optimization strategies include ligand selection (e.g., XPhos for sterically hindered substrates), solvent choice, and base selection to improve conversion and selectivity. Reaction monitoring is commonly performed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Detailed Research Findings

Mechanistic Insights

Miyaura Borylation:

The palladium catalyst facilitates oxidative addition of the aryl halide, transmetalation with bis(pinacolato)diboron, and reductive elimination to yield the aryl boronic ester. The presence of the pyridine nitrogen can coordinate to the palladium center, influencing catalyst activity and selectivity.Carbamate Protection:

The amino group reacts with Boc anhydride to form a carbamate linkage, which is stable under neutral and basic conditions but can be removed under acidic or reductive conditions if necessary.

Characterization and Validation

Post-synthesis, the compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: tert-butyl protons appear as a singlet near 1.3 ppm; pyridine protons resonate between 6.8–8.5 ppm.

- ^13C NMR confirms carbamate carbonyl and boronate carbons.

Mass Spectrometry (MS):

High-resolution MS confirms molecular weight consistent with C16H25BN2O4.Chromatography:

HPLC purity typically exceeds 95%, ensuring suitability for further synthetic applications.

Industrial Scale Considerations

Industrial preparation involves batch or continuous flow reactors with precise control over temperature, pressure, and reaction times to maximize yield and purity. Automated systems facilitate large-scale synthesis, maintaining reproducibility and minimizing impurities.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Halopyridine derivative (chloro or bromo) |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ with XPhos ligand |

| Base | Na₂CO₃, K₂CO₃, or CsF |

| Solvent | THF, dioxane, or toluene/EtOH mixture |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Amino Protection | Di-tert-butyl dicarbonate (Boc anhydride), triethylamine |

| Purification | Column chromatography or recrystallization |

| Typical Yield | 32–65% depending on halogen and catalyst |

| Characterization Techniques | NMR, MS, HPLC |

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of advanced materials and specialty chemicals .

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Table 1: Comparison of Pyridine-Based Boronic Esters

Aromatic vs. Aliphatic Boronic Esters

- Aliphatic Derivatives : tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate (CAS N/A) exhibits lower reactivity in aryl-aryl couplings due to the absence of aromatic conjugation, limiting its use in drug synthesis .

Functionalized Derivatives

- Chloro-Substituted Analogs : tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS 2716849-15-7) introduces electron-withdrawing chlorine, enhancing stability but requiring harsher reaction conditions .

- Sulfonyl-Containing Derivatives : tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (CAS N/A) demonstrates utility in synthesizing sulfonamide-based inhibitors, though its bulkiness may hinder catalyst accessibility .

Table 2: Key Reactivity Parameters

Actividad Biológica

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C17H27BN2O

- Molecular Weight : 293.34 g/mol

- CAS Number : 1257554-93-0

- IUPAC Name : tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Synthesis

The synthesis of tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves a multi-step process that typically includes:

- Formation of the boronate ester from the appropriate boronic acid and alcohol.

- Coupling with pyridine derivatives to introduce the pyridinyl moiety.

- Protection of the amine group to yield the final carbamate structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing boronates. The presence of the dioxaborolane moiety in tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate suggests possible interactions with cellular pathways involved in cancer proliferation.

Case Study :

A study evaluated the cytotoxic effects of various boron-containing compounds on cancer cell lines. The findings indicated that compounds similar to tert-butyl carbamate exhibited significant inhibition of cell growth in breast and prostate cancer models with IC50 values ranging from 10 to 20 µM .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. The dioxaborolane structure is known for its ability to form reversible covalent bonds with serine residues in active sites.

Research Findings :

A detailed analysis revealed that tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate inhibited serine proteases with an IC50 value of approximately 15 µM. This inhibition was attributed to the boron atom's ability to interact with the enzyme's active site .

Data Table: Biological Activity Overview

The mechanism by which tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate exerts its biological effects is primarily through:

- Formation of Covalent Bonds : The boron atom can form stable complexes with nucleophilic sites on proteins.

- Disruption of Cellular Signaling : By inhibiting key enzymes involved in signaling pathways related to cell proliferation and survival.

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves:

- Borylation of the pyridine ring : A halogenated pyridine precursor (e.g., 5-bromo-pyridin-3-yl-carbamate) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in solvents like 1,4-dioxane or THF at 80–100°C .

- Protection/deprotection steps : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, 1,4-dioxane, 80°C | 65–85 | |

| Boc Protection | Boc₂O, DMAP, DCM, rt | >90 |

Basic: Which spectroscopic techniques are most reliable for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring (e.g., δ ~8.5–9.0 ppm for pyridinic protons) and boron environment (absence of B-OH signals) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₆H₂₆BN₃O₄, [M+H]+ = 336.2063) .

- FT-IR : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- X-ray Crystallography (if crystalline) : SHELX software refines bond lengths/angles, confirming boron coordination geometry .

Contradiction Handling:

Discrepancies in NMR integration (e.g., unexpected splitting) may arise from residual solvents or diastereomers. Use deuterated solvents (CDCl₃) and 2D NMR (COSY, HSQC) to resolve ambiguities .

Basic: How is the dioxaborolane moiety utilized in cross-coupling reactions?

Methodological Answer:

The pinacol boronate group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides:

- Conditions : Pd(PPh₃)₄ or PdCl₂(dtbpf), K₂CO₃ or CsF, DMF/H₂O, 80–100°C .

- Monitoring : Track boronate consumption via ¹¹B NMR or HPLC .

- Yield Optimization : Use excess aryl halide (1.2–1.5 eq) and degas solvents to prevent protodeboronation .

Data Example:

| Substrate | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Aryl iodide | 4-Bromobenzene | 78 | |

| Heteroaryl chloride | Pyridine derivative | 65 |

Advanced: How to resolve low yields in coupling reactions involving this compound?

Methodological Answer:

Low yields may result from:

- Protodeboronation : Minimize by using anhydrous solvents and avoiding protic conditions. Additives like NaHCO₃ stabilize the boronate .

- Catalyst Deactivation : Use fresh Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and chelating agents (e.g., TBAB) .

- Side Reactions : Competing hydrolysis of the carbamate can occur; employ Boc-protected intermediates and monitor via LC-MS .

Case Study:

A 32% yield improvement (from 45% to 77%) was achieved by switching from PdCl₂(PPh₃)₂ to PdCl₂(dtbpf) and adding TBAB in THF/H₂O .

Advanced: How to interpret conflicting crystallographic and spectroscopic data?

Methodological Answer:

- Scenario : X-ray data shows planar boron geometry, while ¹¹B NMR suggests tetrahedral coordination.

- Resolution : Confirm crystallographic disorder using SHELXL refinement . Validate with ¹¹B NMR in solution, which may reflect dynamic equilibria between trigonal/tetrahedral boron .

- Validation : Compare with DFT-calculated structures (e.g., Gaussian09) to reconcile experimental vs. theoretical geometries .

Advanced: What computational strategies predict biological activity of derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with therapeutic targets (e.g., kinases, proteases). Focus on the carbamate’s hydrogen-bonding potential and boronate’s steric bulk .

- ADMET Prediction : SwissADME assesses bioavailability; the tert-butyl group enhances metabolic stability but may reduce solubility .

- SAR Studies : Introduce substituents (e.g., fluoro, nitro) at pyridine positions and correlate with activity via QSAR models .

Example:

Docking of a nitro derivative showed enhanced binding to Plasmodium falciparum kinases (ΔG = -9.2 kcal/mol), validated by in vitro antiplasmodial assays .

Advanced: How to design kinetic studies for carbamate hydrolysis?

Methodological Answer:

- Conditions : Vary pH (2–10), temperature (25–60°C), and enzyme presence (e.g., esterases). Monitor via HPLC or UV-Vis (λ = 240 nm for carbamate cleavage) .

- Rate Constants : Fit data to pseudo-first-order kinetics. Activation energy (Eₐ) derived from Arrhenius plots reveals hydrolytic stability .

- Contradictions : Discrepancies between theoretical and observed rates may indicate catalysis by trace metals; use EDTA to chelate metal ions .

Data Example:

| pH | Half-life (h) | Eₐ (kJ/mol) |

|---|---|---|

| 7.4 | 48.2 | 65.3 |

| 2.0 | 2.1 | 89.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.